molecular formula C7H9F2N3O B14362094 2-(Difluoromethyl)hex-5-enoyl azide CAS No. 90185-20-9

2-(Difluoromethyl)hex-5-enoyl azide

Cat. No.: B14362094
CAS No.: 90185-20-9
M. Wt: 189.16 g/mol
InChI Key: DRRAKNLPYOVGBG-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)hex-5-enoyl azide is a chemical compound with the molecular formula C7H9F2N3O. It is an organic azide, characterized by the presence of an azide group (-N3) attached to a hex-5-enoyl chain with a difluoromethyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)hex-5-enoyl azide typically involves the reaction of a suitable precursor with an azide source. One common method is the nucleophilic substitution reaction, where a halogenated precursor reacts with sodium azide (NaN3) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction conditions often require moderate temperatures and careful handling due to the potential explosiveness of azides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent safety measures to handle the azide intermediates and ensure the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)hex-5-enoyl azide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing halogen atoms in organic compounds.

    Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

    Cycloaddition: Azides can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

    Nucleophilic Substitution: Formation of alkyl azides.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of triazoles.

Scientific Research Applications

2-(Difluoromethyl)hex-5-enoyl azide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various nitrogen-containing compounds, including amines and triazoles.

    Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)hex-5-enoyl azide involves its reactivity as an azide compound. The azide group can act as a nucleophile, participating in substitution reactions to form new carbon-nitrogen bonds. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas (N2) in the process. The compound’s reactivity is influenced by the presence of the difluoromethyl group, which can affect the electronic properties and stability of the molecule .

Comparison with Similar Compounds

Similar Compounds

    Hex-5-enoyl azide: Lacks the difluoromethyl substituent, resulting in different reactivity and properties.

    2-(Trifluoromethyl)hex-5-enoyl azide: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in electronic effects and reactivity.

    2-(Chloromethyl)hex-5-enoyl azide: Contains a chloromethyl group, which can influence the compound’s reactivity and stability.

Uniqueness

2-(Difluoromethyl)hex-5-enoyl azide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

90185-20-9

Molecular Formula

C7H9F2N3O

Molecular Weight

189.16 g/mol

IUPAC Name

2-(difluoromethyl)hex-5-enoyl azide

InChI

InChI=1S/C7H9F2N3O/c1-2-3-4-5(6(8)9)7(13)11-12-10/h2,5-6H,1,3-4H2

InChI Key

DRRAKNLPYOVGBG-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C(F)F)C(=O)N=[N+]=[N-]

Origin of Product

United States

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